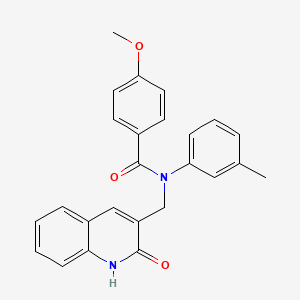
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1930s and has since been used for various purposes, including as an antifungal and antibacterial agent. Recent research has shown that Clioquinol may have promising applications in the treatment of neurological disorders, such as Alzheimer's disease.
作用機序
The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide is not fully understood, but it is believed to involve its ability to bind to metal ions, such as copper and zinc. This binding can prevent the formation of amyloid beta plaques and reduce inflammation in the brain, which may contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including its ability to chelate metal ions, inhibit bacterial and fungal growth, and reduce inflammation. Additionally, this compound has been shown to improve cognitive function and reduce the levels of amyloid beta in the brain.
実験室実験の利点と制限
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide in lab experiments is its ability to selectively bind to metal ions, which can be useful in studying the role of metal ions in various biological processes. Additionally, this compound has been extensively studied and has a well-established safety profile. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, researchers are investigating the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is ongoing research into the development of new formulations of this compound that may improve its efficacy and reduce its toxicity.
合成法
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide can be synthesized through a multi-step process involving the reaction of 8-hydroxyquinoline with para-toluidine, followed by methylation and acylation. The final product is a white or pale yellow powder that is soluble in organic solvents.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-(m-tolyl)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of fields. One area of particular interest is its use in the treatment of Alzheimer's disease. Studies have shown that this compound can reduce the levels of amyloid beta, a protein that forms plaques in the brain and is associated with the development of Alzheimer's disease. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-methoxy-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-6-5-8-21(14-17)27(25(29)18-10-12-22(30-2)13-11-18)16-20-15-19-7-3-4-9-23(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUSNOAYRFVFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397099 |
Source


|
| Record name | AC1MYQDL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5682-73-5 |
Source


|
| Record name | AC1MYQDL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7710598.png)
![N'-[(Z)-(naphthalen-1-yl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7710602.png)


![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7710610.png)




